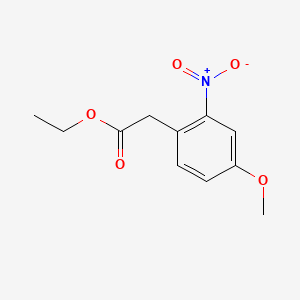

Ethyl 2-(4-methoxy-2-nitrophenyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(4-methoxy-2-nitrophenyl)acetate is a chemical compound with the molecular formula C11H13NO5 . It is a derivative of nitrophenyl acetate, which is often used in various chemical reactions .

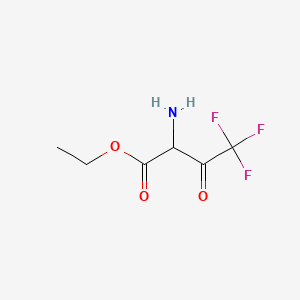

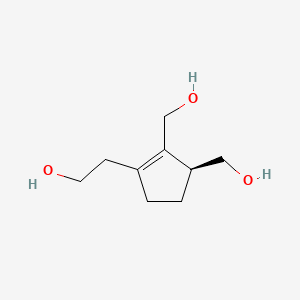

Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-methoxy-2-nitrophenyl)acetate consists of an ethyl acetate group attached to a 4-methoxy-2-nitrophenyl group . The molecular weight of this compound is approximately 239.225 Da .Applications De Recherche Scientifique

-

Synthesis of Entacapone

- Scientific Field: Organic Chemistry

- Application Summary: Ethyl 2-(4-methoxy-2-nitrophenyl)acetate is used in the synthesis of Entacapone, a catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson’s disease .

- Method of Application: The compound undergoes demethylation under nucleophilic attack in the presence of an amine .

- Results: The new synthesis method for Entacapone has been achieved under mild conditions .

-

Preparation of 3,5-diaryl-6-carbethoxycyclohexanones

- Scientific Field: Organic Chemistry

- Application Summary: The compound is used in the preparation of 3,5-diaryl-6-carbethoxycyclohexanones, which are efficient synthons in building spiro compounds .

- Method of Application: The specific method of application is not mentioned in the source .

- Results: The compound is used to prepare intermediates in the synthesis of benzisoxazoles or carbazole derivatives .

-

Synthesis of Indole Derivatives

- Scientific Field: Medicinal Chemistry

- Application Summary: Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Ethyl 2-(4-methoxy-2-nitrophenyl)acetate could potentially be used in the synthesis of these indole derivatives .

- Method of Application: The specific method of application is not mentioned in the source .

- Results: Indole derivatives have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .

-

Preparation of m-Aryloxy Phenols

- Scientific Field: Polymer Chemistry

- Application Summary: Ethyl 2-(4-methoxy-2-nitrophenyl)acetate could potentially be used in the preparation of m-aryloxy phenols . These compounds have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

- Method of Application: The specific method of application is not mentioned in the source .

- Results: m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

Propriétés

IUPAC Name |

ethyl 2-(4-methoxy-2-nitrophenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-3-17-11(13)6-8-4-5-9(16-2)7-10(8)12(14)15/h4-5,7H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLGHEKVWFIVDMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1)OC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90699846 |

Source

|

| Record name | Ethyl (4-methoxy-2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90699846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-methoxy-2-nitrophenyl)acetate | |

CAS RN |

108274-39-1 |

Source

|

| Record name | Ethyl (4-methoxy-2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90699846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-hydroxy-6-mesityl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B600061.png)

![Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B600078.png)